molecular formula C14H13NO6S2 B2799716 (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid CAS No. 853904-08-2

(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Cat. No.: B2799716
CAS No.: 853904-08-2
M. Wt: 355.38
InChI Key: VZFAYPHWWGJKCN-UXBLZVDNSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles based on the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides has been developed .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-amino(2-((5-methylfuran-2-yl)methylene)hydrazinyl) methaniminium nitrate monohydrate, a related compound, has been reported .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, (5-Methylfuran-2-yl)methanol, a related compound, is a liquid at room temperature .

Scientific Research Applications

Anticancer and Antiangiogenic Effects

A study investigated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives, including compounds similar in structure to (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of EAT-bearing mice. They also exhibited strong antiangiogenic effects, suggesting potential as anticancer therapy candidates capable of inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Trypanocidal and Anticancer Activity

Another study synthesized derivatives with trypanocidal and anticancer activity, highlighting the importance of the thiazolidinone core structure. These compounds showed significant selectivity and potency against Trypanosoma brucei species and human tumor cell lines, indicating their potential for treating both parasitic diseases and cancer (Holota et al., 2019).

Cytotoxicity and Apoptosis Induction

Research on the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrated their ability to induce cytotoxicity and apoptosis in human leukemia cells. These findings suggest a promising direction for developing new anticancer agents based on thiazolidinone derivatives (Chandrappa et al., 2009).

Fluorescence Properties and Chemical Sensing

A study on the synthesis and fluorescence properties of a similar compound for Co2+ detection illustrated its potential as a fluorescent chemical sensor. This application represents an interesting avenue for the development of new sensors based on the structural framework of thiazolidinone derivatives (Li Rui-j, 2013).

Photophysical Properties and DFT Study

Investigations into novel d-π-A chromophores based on thiazolidinone derivatives have shown their potential for applications in material science, particularly due to their significant photophysical properties. These studies provide insights into the structural manipulations affecting their properties and open new possibilities for their application in various technological fields (Jachak et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not well-documented in the available literature.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Properties

IUPAC Name

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S2/c1-7-2-3-8(21-7)6-10-12(18)15(14(22)23-10)9(13(19)20)4-5-11(16)17/h2-3,6,9H,4-5H2,1H3,(H,16,17)(H,19,20)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFAYPHWWGJKCN-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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